molecular formula C6HF9 B3041120 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne CAS No. 261503-79-1

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne

Cat. No.: B3041120
CAS No.: 261503-79-1
M. Wt: 244.06 g/mol
InChI Key: VMTQDLURMUVDFL-UHFFFAOYSA-N
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Description

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne is a fluorinated alkyne compound characterized by its high fluorine content. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms and a triple bond, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropene with acetylene under controlled conditions to form the desired alkyne. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of fluorinated alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Its unique properties make it useful in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is employed in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms can influence the reactivity and stability of the compound, making it a potent inhibitor or activator of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne can be compared with other fluorinated compounds, such as:

    2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene: This compound has a similar fluorinated structure but includes a bromine atom, which can alter its reactivity and applications.

    2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol: This compound contains additional fluorine atoms and hydroxyl groups, making it useful in different chemical reactions and applications.

    1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene: This compound has a similar fluorinated backbone but includes a different arrangement of fluorine atoms, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of fluorine atoms and a triple bond, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQDLURMUVDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 2
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 3
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 4
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 5
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 6
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne

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